

Spectroscopic Data of 2,3-Dibromobenzofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dibromobenzofuran**

Cat. No.: **B3192647**

[Get Quote](#)

This guide provides a comprehensive overview of the expected spectroscopic data for **2,3-dibromobenzofuran**, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This approach provides researchers with a robust predictive framework for the characterization of **2,3-dibromobenzofuran** and similar derivatives.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **2,3-dibromobenzofuran** are numbered according to IUPAC conventions.

Caption: Molecular structure of **2,3-Dibromobenzofuran** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of **2,3-dibromobenzofuran**.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-dibromobenzofuran** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[\[1\]](#)

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).[1]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Parameters: Employ proton decoupling to obtain singlet signals for each carbon. A 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ^{13}C .

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2,3-dibromobenzofuran** is expected to show signals only in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the oxygen of the furan ring.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H-4	7.5 - 7.6	dd	$J \approx 8.0, 1.0$
H-5	7.2 - 7.3	td	$J \approx 8.0, 1.0$
H-6	7.3 - 7.4	td	$J \approx 8.0, 1.0$
H-7	7.4 - 7.5	dd	$J \approx 8.0, 1.0$

Interpretation:

- The protons on the benzene ring (H-4 to H-7) will appear in the downfield region typical for aromatic protons.
- The exact chemical shifts are predicted based on the values for benzofuran, with adjustments for the deshielding effect of the bromine substituents.

- The multiplicity of each signal is determined by its coupling to neighboring protons. H-4 and H-7 are expected to be doublets of doublets due to coupling to one ortho and one meta proton. H-5 and H-6 are expected to be triplets of doublets (or multiplets) due to coupling to two ortho and one meta proton.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon	Predicted Chemical Shift (ppm)
C-2	115 - 120
C-3	110 - 115
C-3a	128 - 132
C-4	120 - 125
C-5	123 - 128
C-6	125 - 130
C-7	112 - 117
C-7a	153 - 158

Interpretation:

- C-2 and C-3: These carbons are directly attached to bromine atoms, which are expected to have a significant shielding or deshielding effect depending on the balance of inductive and resonance effects. Their signals are predicted to be in the upfield region of the aromatic carbons.
- C-3a and C-7a: These are the bridgehead carbons. C-7a, being adjacent to the oxygen atom, will be the most downfield signal.
- C-4, C-5, C-6, and C-7: These carbons of the benzene ring will have chemical shifts in the typical aromatic region, with some variation due to the influence of the fused furan ring and

the bromine substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** The IR spectrum can be obtained using a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for liquids or low-melting solids). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
- **Spectral Range:** The typical range for mid-IR spectroscopy is 4000 to 400 cm^{-1} .

Predicted IR Absorption Bands

The IR spectrum of **2,3-dibromobenzofuran** is expected to show characteristic absorption bands for the aromatic ring and the C-Br bonds.

Wavenumber (cm^{-1})	Vibration	Intensity
3100 - 3000	Aromatic C-H stretch	Medium to Weak
1600 - 1450	Aromatic C=C ring stretch	Medium to Strong
1250 - 1000	C-O stretch (aryl ether)	Strong
900 - 675	Aromatic C-H out-of-plane bend	Strong
700 - 500	C-Br stretch	Medium to Strong

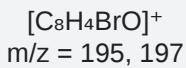
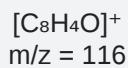
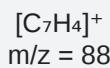
Interpretation:

- Aromatic C-H Stretch: The presence of bands just above 3000 cm^{-1} is characteristic of C-H bonds on an aromatic ring.[2][3]
- Aromatic C=C Ring Stretch: A series of absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are indicative of the carbon-carbon double bonds within the aromatic and furan rings.[2][3]
- C-O Stretch: A strong band in the $1250\text{-}1000\text{ cm}^{-1}$ region is expected for the aryl ether C-O bond.
- Aromatic C-H Out-of-Plane Bend: The pattern of strong absorptions in the $900\text{-}675\text{ cm}^{-1}$ region can sometimes provide information about the substitution pattern on the benzene ring.[2]
- C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 500 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry




- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization method for small, relatively non-polar molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The mass spectrum of **2,3-dibromobenzofuran** will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms.

- Molecular Ion (M^+): Bromine has two major isotopes, ^{79}Br and ^{81}Br , in approximately a 1:1 ratio.^{[4][5]} For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks:
 - M^+ : (containing two ^{79}Br atoms) at $m/z = 274$
 - $[M+2]^+$: (containing one ^{79}Br and one ^{81}Br atom) at $m/z = 276$
 - $[M+4]^+$: (containing two ^{81}Br atoms) at $m/z = 278$ The expected relative intensities of these peaks will be approximately 1:2:1.
- Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through the loss of bromine atoms and cleavage of the heterocyclic ring.

Predicted Mass Spectrometry Fragmentation of 2,3-Dibromobenzofuran

 $-\text{Br}\cdot$ $-\text{Br}\cdot$ $-\text{CO}$ [Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathway for **2,3-dibromobenzofuran** in EI-MS.

Interpretation:

- Loss of a Bromine Atom: The initial fragmentation is likely to be the loss of a bromine radical to form the $[\text{M}-\text{Br}]^+$ ion, which will appear as a doublet at m/z 195 and 197.
- Loss of the Second Bromine Atom: Subsequent loss of the second bromine radical will lead to the $[\text{M}-2\text{Br}]^+$ ion at m/z 116.
- Loss of Carbon Monoxide: The $[\text{C}_8\text{H}_4\text{O}]^+$ ion may then lose a molecule of carbon monoxide (CO) to form a $[\text{C}_7\text{H}_4]^+$ fragment at m/z 88.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **2,3-dibromobenzofuran**. While experimental data is not readily available, the principles of spectroscopy and comparison with analogous compounds allow for a reliable estimation of the key spectral features. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related compounds, enabling them to confidently identify and analyze their target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. imjst.org [imjst.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 2,3-Dibromobenzofuran: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3192647#spectroscopic-data-of-2-3-dibromobenzofuran-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com